molecular formula C20H24N4O4S2 B2987511 Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-07-1

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B2987511
CAS No.: 392293-07-1
M. Wt: 448.56
InChI Key: ILOAMFLFTJINSX-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound with complex molecular structure and diverse potential applications. As a synthetic organic compound, it is designed to interact with biological targets, making it valuable in various scientific fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic synthesis:

  • Formation of 1,3,4-Thiadiazole Ring: : Starting with the appropriate hydrazine and carbon disulfide, a 1,3,4-thiadiazole core is synthesized under reflux conditions.

  • Cyclohexanecarbonylation: : The thiadiazole compound is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, leading to the formation of the cyclohexanecarbonylamino derivative.

  • Thioether Formation: : This intermediate is then subjected to thioether formation using a chloroacetyl derivative.

  • Amidation: : The product from the thioether formation step is reacted with an ethyl 4-aminobenzoate to achieve the final compound.

Industrial Production Methods

The industrial-scale production of this compound would likely utilize similar synthetic routes but optimized for scalability and efficiency. Reactor design, solvent recycling, and purification steps would be refined to maximize yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate undergoes several key types of reactions:

  • Oxidation: : This can occur at the sulfur or amine functional groups.

  • Reduction: : Primarily involves the thiadiazole ring or carbonyl groups.

  • Substitution: : Nucleophilic substitution at various positions of the benzoate or thiadiazole moieties.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like lithium aluminium hydride or sodium borohydride.

  • Nucleophiles: : Including amines, alcohols, and thiols, typically under basic conditions.

Major Products

Depending on the reaction type, the major products can include various derivatives with modified functional groups, such as oxidized thiadiazole or substituted benzoate esters.

Scientific Research Applications

Chemistry

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is used as a starting material for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology

The compound's interaction with biological macromolecules makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing new therapeutics with antimicrobial, antiviral, or anticancer properties.

Industry

In industrial applications, it can be utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in biological pathways. The pathways involved often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[2-[[(1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate

  • Cyclohexanecarbonylamino derivatives of 1,3,4-thiadiazoles

Uniqueness

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate stands out due to its unique combination of functional groups, which provides a distinct set of properties and potential interactions compared to other similar compounds. This uniqueness enhances its specificity and effectiveness in various applications.

This compound exemplifies the fascinating interplay of structure and function in chemical compounds and highlights the potential of synthetic chemistry to create molecules with valuable and diverse applications.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOAMFLFTJINSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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